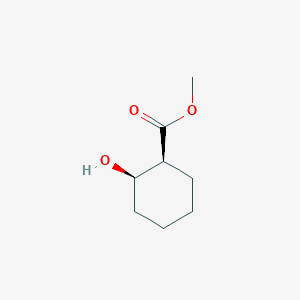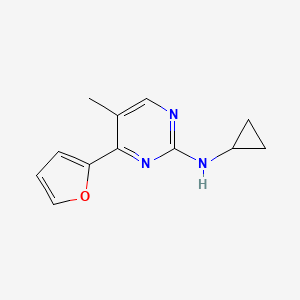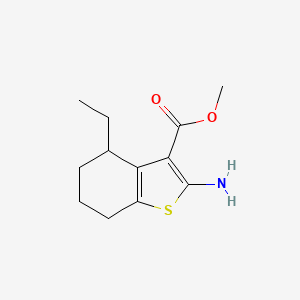
methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (MTEBC) is a synthetic compound that has been used in scientific research for a variety of applications. It is a heterocyclic compound containing both nitrogen and sulfur atoms, which makes it of interest to researchers in the fields of organic chemistry, medicinal chemistry, and biochemistry.
科学研究应用
Methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines. It has also been used as a potential anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines.
作用机制
The exact mechanism of action of methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not yet fully understood. However, it is believed to act by inhibiting the activity of xanthine oxidase, which is involved in the metabolism of purines. In addition, it is thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Finally, it is believed to act as an anti-cancer agent by inhibiting the growth of certain cancer cell lines.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it is able to inhibit the activity of xanthine oxidase and reduce the production of pro-inflammatory cytokines. In vivo studies have also shown that it is able to reduce inflammation and inhibit the growth of certain cancer cell lines.
实验室实验的优点和局限性
Methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a number of advantages for use in lab experiments. It is a relatively inexpensive and easy to synthesize compound, making it ideal for use in a wide range of experiments. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict the exact effects of the compound in different biological systems. Additionally, the compound is relatively new and has not been extensively studied, making it difficult to draw definitive conclusions about its effects.
未来方向
There are a number of potential future directions for research involving methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. First, further research is needed to better understand the exact mechanism of action of the compound. This could include studying the effects of this compound on different biological systems, as well as exploring the potential for using the compound in combination with other compounds. Additionally, further research is needed to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research is needed to explore the potential for using this compound in industrial applications, such as in the synthesis of other compounds.
合成方法
Methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is synthesized through the reaction of 5-amino-4-ethyl-3-methyl-2-thiophenecarboxylic acid (AEMTCA) with formaldehyde and sodium hydroxide. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and proceeds in two steps. In the first step, the carboxylic acid group of AEMTCA is deprotonated, forming an anion. The anion then reacts with formaldehyde to form an imine, which is then hydrolyzed to form this compound.
属性
IUPAC Name |
methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-7-5-4-6-8-9(7)10(11(13)16-8)12(14)15-2/h7H,3-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHTVHRHAZTIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC2=C1C(=C(S2)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

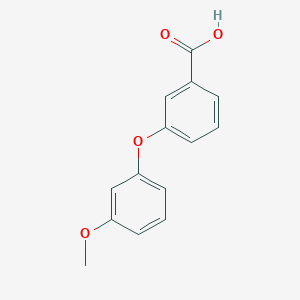
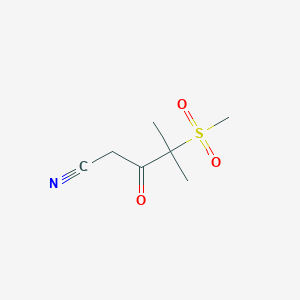
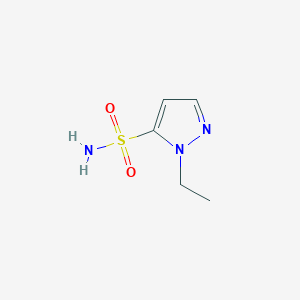
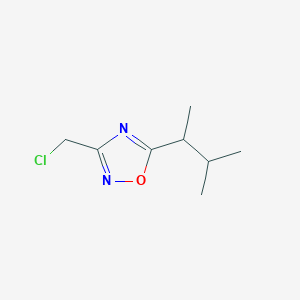
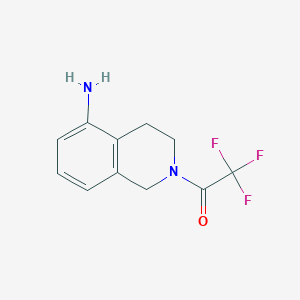
![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)
amino}-2-(pyridin-3-yl)acetic acid](/img/structure/B6615997.png)
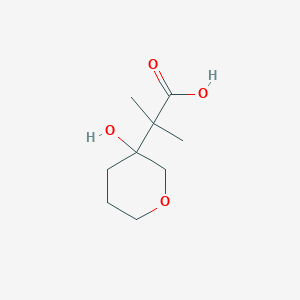
![1,8-dioxaspiro[5.5]undecan-4-one](/img/structure/B6616001.png)
![2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-](/img/structure/B6616008.png)
